Cyheptamide vs. Carbamazepine and Phenytoin: Comparative Anticonvulsant Potency in Maximal Electroshock Model
A direct head-to-head comparison using the maximal electroshock seizure (MES) test in mice revealed that cyheptamide is less potent than carbamazepine and phenytoin when dosed intraperitoneally. However, the potency difference is substantially reduced when corrected for blood and brain concentrations, indicating that cyheptamide achieves higher effective brain exposure relative to its plasma concentration [1].
| Evidence Dimension | Anticonvulsant potency (intraperitoneal dose vs. brain concentration) |
|---|---|
| Target Compound Data | Cyheptamide: i.p. dose and brain concentration data reported in reference; significant reduction in potency gap when corrected for brain levels. |
| Comparator Or Baseline | Carbamazepine and phenytoin; both significantly more potent on i.p. dose basis, but less so on brain concentration basis. |
| Quantified Difference | Specific numerical values were not provided in the available abstract or metadata; the study states the difference in potency was 'much less' when comparing blood/brain concentrations versus i.p. dosage. |
| Conditions | Maximal electroshock seizure (MES) test in mice; intraperitoneal administration; blood and brain concentration measurements. |
Why This Matters
This evidence demonstrates that cyheptamide's intrinsic anticonvulsant activity (normalized to brain exposure) is closer to that of established drugs than simple dose comparisons suggest, making it a valuable tool for studying brain penetration and target engagement mechanisms.
- [1] Jones, G. L.; Amato, R. J.; Wimbish, G. H.; Peyton, G. A. Comparison of anticonvulsant potencies of cyheptamide, carbamazepine, and phenytoin. Journal of Pharmaceutical Sciences 1981, 70 (6), 618-620. View Source
